molecular formula C13H15NO4 B3293085 benzyl 5-oxotetrahydro-2H-pyran-3-ylcarbamate CAS No. 884306-77-8

benzyl 5-oxotetrahydro-2H-pyran-3-ylcarbamate

Cat. No. B3293085
M. Wt: 249.26 g/mol
InChI Key: IJVLKKPUPGVGAM-UHFFFAOYSA-N
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Patent
US09139534B2

Procedure details

Benzyl 5-oxotetrahydro-2H-pyran-3-ylcarbamate (4.35 g, 17.45 mmol) and cerium(III) chloride heptahydrate (6.50 g, 17.45 mmol) were dissolved in methanol (100 mL) before cooling to 0° C. Sodium borohydride (0.660 g, 17.45 mmol) was then added slowly. Intense bubbling was observed. The reaction was allowed to stir at 0° C. for 30 min before quenching by addition of acetone (˜3 mL) and stirring at room temperature for 30 additional min. The reaction was then evaporated to dryness. The material was partitioned between DCM and water and the aqueous layer was washed with DCM (5×). The organic layers were combined, dried over sodium sulfate, filtered, and condensed to give impure benzyl 5-hydroxytetrahydro-2H-pyran-3-ylcarbamate (2.5 g, 9.95 mmol, 57.0% yield) as a white solid; 1H NMR (400 MHz, CDCl3) δ ppm 7.28-7.39 (m, 5H), 5.90-6.06 (m, 1H), 5.10 (d, J=4.29 Hz, 2H), 3.59-3.97 (m, 6H), 1.77-2.06 (m, 3H; MS (ESI) m/z 252.1 [M+1]+.
Quantity
4.35 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][O:6][CH2:5][CH:4]([NH:8][C:9](=[O:18])[O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:3]1.O.O.O.O.O.O.O.[Cl-].[Ce+3].[Cl-].[Cl-].[BH4-].[Na+]>CO>[OH:1][CH:2]1[CH2:7][O:6][CH2:5][CH:4]([NH:8][C:9](=[O:18])[O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:3]1 |f:1.2.3.4.5.6.7.8.9.10.11,12.13|

Inputs

Step One
Name
Quantity
4.35 g
Type
reactant
Smiles
O=C1CC(COC1)NC(OCC1=CC=CC=C1)=O
Name
Quantity
6.5 g
Type
reactant
Smiles
O.O.O.O.O.O.O.[Cl-].[Ce+3].[Cl-].[Cl-]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.66 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Intense bubbling
CUSTOM
Type
CUSTOM
Details
before quenching by addition of acetone (˜3 mL)
STIRRING
Type
STIRRING
Details
stirring at room temperature for 30 additional min
CUSTOM
Type
CUSTOM
Details
The reaction was then evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The material was partitioned between DCM and water
WASH
Type
WASH
Details
the aqueous layer was washed with DCM (5×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
condensed

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1CC(COC1)NC(OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.95 mmol
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.